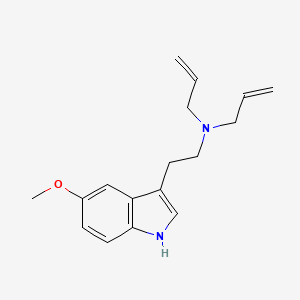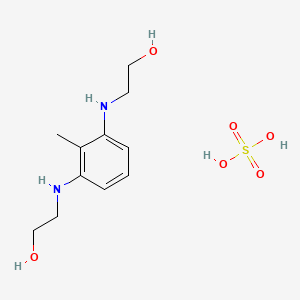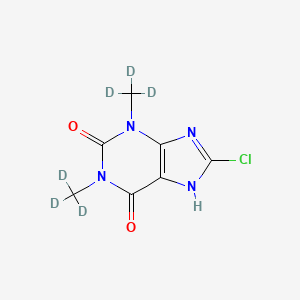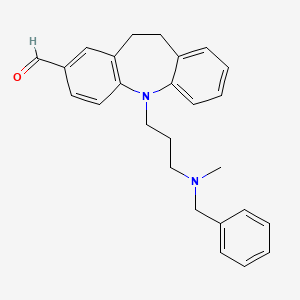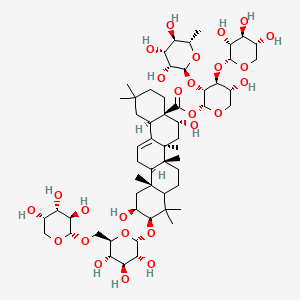
(3-Azidopropyl)triphenylphosphonium Bromide
説明
(3-Azidopropyl)triphenylphosphonium bromide (APTPB) is an organophosphonium salt with the chemical formula C18H21BrN3P. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. APTPB has a wide range of applications in both academic and industrial research, from organic synthesis and catalysis to biochemistry and biophysics. It is a versatile reagent that can be used to modify proteins and other biomolecules, as well as to synthesize polymers and other materials.
科学的研究の応用
Proteomics Research
(3-Azidopropyl)triphenylphosphonium Bromide: is utilized in proteomics research for the multi-functionalization of proteins. It serves as a biochemical tool that facilitates the study of protein interactions and functions at a molecular level. This compound is particularly useful in the identification and quantification of proteins, as well as in the investigation of post-translational modifications .
Biophotonics
In the field of biophotonics, this compound is used as a reactive intermediate for the development of dyes. These dyes are designed for cell bio-imaging and have shown potential for internalizing into pancreatic cancer cells and accumulating in the mitochondria. The suitability of these dyes for photodynamic therapy (PDT) has been analyzed, indicating promising applications for the treatment of pancreatic cancer .
Organic Synthesis
The compound finds application in organic synthesis, particularly in the functional group interconversions and heterocycle synthesis. It acts as a reagent that can facilitate the formation of various organic compounds, playing a crucial role in the synthesis of complex molecules .
Organometallic Reactions
(3-Azidopropyl)triphenylphosphonium Bromide: is also significant in organometallic chemistry. It is used to create metal complexes that are essential in catalysis and the synthesis of natural products. The compound’s ability to form stable complexes with metals makes it valuable for exploring new reactions and pathways in synthetic chemistry .
Antimicrobial Applications
This compound exhibits antimicrobial properties and can be used as a bactericidal agent. It has been applied as a ceramisite filler with antibacterial activity against heterotrophic bacteria in industrial recirculation water systems. Its efficacy in purifying contaminated water makes it a potential candidate for water treatment applications .
Cancer Research
In cancer research, (3-Azidopropyl)triphenylphosphonium Bromide has been identified as having inhibitory effects on ovarian cancer stem-like cells. This highlights its potential as a therapeutic agent in the fight against cancer, particularly in targeting cancer stem cells that are often resistant to conventional treatments .
Nanotechnology
The compound is used in nanotechnology for the functionalization of gold nanoparticles. It acts as a cationic masked thiolate ligand, which is essential for the development of diagnostic bio-recognition systems. These systems have potential applications in medical diagnostics and targeted drug delivery .
Green Chemistry
In green chemistry, (3-Azidopropyl)triphenylphosphonium Bromide is involved in the development of environmentally friendly synthetic methods. It is used in rapid synthesis techniques, such as microwave irradiation, which reduces the use of solvents and energy consumption, aligning with the principles of sustainable chemistry .
特性
IUPAC Name |
3-azidopropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3P.BrH/c22-24-23-17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSIAOCZDOUXLK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693636 | |
| Record name | (3-Azidopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127611-39-6 | |
| Record name | (3-Azidopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
